Epinephrine-d3 Sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

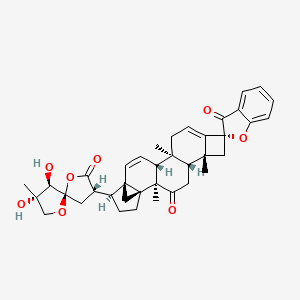

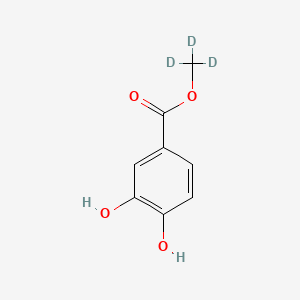

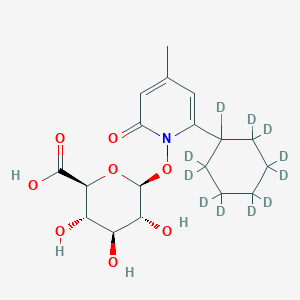

Epinephrine-d3 Sulfate is a deuterated form of epinephrine, a hormone and neurotransmitter that plays a crucial role in the body’s fight-or-flight response. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry, as it allows for precise tracking and quantification of the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Epinephrine-d3 Sulfate typically involves the deuteration of epinephrine. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction conditions often include elevated temperatures and the use of a palladium catalyst to facilitate the exchange.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards.

Análisis De Reacciones Químicas

Types of Reactions

Epinephrine-d3 Sulfate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form adrenochrome and other oxidation products.

Reduction: The compound can be reduced to form dihydroxyphenylglycol.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like acyl chlorides or sulfonyl chlorides under acidic or basic conditions.

Major Products

Oxidation: Adrenochrome and other quinone derivatives.

Reduction: Dihydroxyphenylglycol.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Epinephrine-d3 Sulfate is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of epinephrine and related compounds.

Biology: Employed in studies of metabolic pathways involving catecholamines.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of epinephrine in the body.

Industry: Applied in the development of diagnostic assays and quality control processes for pharmaceutical products.

Mecanismo De Acción

Epinephrine-d3 Sulfate exerts its effects by binding to adrenergic receptors on the surface of target cells. This binding activates a cascade of intracellular signaling pathways, primarily involving cyclic adenosine monophosphate (cAMP) as a second messenger. The activation of cAMP-dependent protein kinases leads to various physiological responses, including increased heart rate, vasoconstriction, and bronchodilation.

Comparación Con Compuestos Similares

Similar Compounds

Norepinephrine: Another catecholamine with similar physiological effects but differing in its receptor affinity and metabolic pathways.

Dopamine: A precursor to epinephrine and norepinephrine with distinct roles in the central nervous system.

Ephedrine: A sympathomimetic amine with similar adrenergic activity but different pharmacokinetics.

Uniqueness

Epinephrine-d3 Sulfate is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification is essential.

Propiedades

Fórmula molecular |

C9H13NO6S |

|---|---|

Peso molecular |

266.29 g/mol |

Nombre IUPAC |

[2-hydroxy-4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]phenyl] hydrogen sulfate |

InChI |

InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-9(7(11)4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)/i1D3 |

Clave InChI |

AELFRHHZGTVYGJ-FIBGUPNXSA-N |

SMILES isomérico |

[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O |

SMILES canónico |

CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B12418820.png)